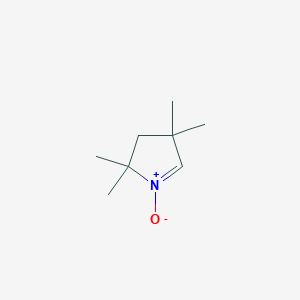

3,3,5,5-Tetramethyl-1-pyrroline N-oxide

Vue d'ensemble

Description

3,3,5,5-Tetramethyl-1-pyrroline N-oxide: is a heterocyclic organic compound with the molecular formula C8H15NO. It is known for its role as a spin trapping reagent in electron spin resonance (ESR) studies, which are used to detect and identify free radicals in various chemical and biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3,5,5-Tetramethyl-1-pyrroline N-oxide can be synthesized through the reduction of appropriately substituted gamma-nitrocarbonyl compounds using zinc and ammonium chloride, followed by the addition of methylmagnesium bromide to the resulting intermediate nitrones .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques and reagents, ensuring high purity and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,3,5,5-Tetramethyl-1-pyrroline N-oxide can undergo oxidation reactions, forming various oxidized products.

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

Substitution: It can participate in substitution reactions, particularly involving its nitrogen and oxygen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and Fe(II) are common reagents used in oxidation reactions involving this compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound .

Applications De Recherche Scientifique

Spin Trapping in Radical Studies

TMPO is primarily known for its role as a spin trap in electron paramagnetic resonance (EPR) spectroscopy. It effectively captures free radicals, allowing researchers to study their behavior and properties.

Case Study: Radical Detection

In a study examining the generation of radicals during the oxidation of iodide on a fluorine-doped tin oxide electrode, TMPO was utilized to trap radical intermediates. The results demonstrated the formation of radical ions, which were characterized using GC-MS and EPR techniques, highlighting TMPO's efficacy in radical detection .

Biological Applications

TMPO has been extensively used in biological research to investigate oxidative stress and related phenomena.

Case Study: Oxidative Stress Measurement

Research involving TMPO has shown its capability to trap hydroxyl radicals generated during oxidative stress conditions. In experiments assessing the impact of various antioxidants on cellular health, TMPO was employed to quantify radical formation, providing insights into the protective effects of these compounds .

Pharmaceutical Research

TMPO's applications extend into pharmaceutical research where it aids in drug development processes.

Case Study: Anti-Diabetic Drug Studies

In studies focusing on anti-diabetic drugs, TMPO was used to evaluate the oxidative stress levels in diabetic models. By trapping free radicals produced during metabolic processes, researchers could assess the efficacy of potential anti-diabetic compounds in reducing oxidative damage .

Material Science

TMPO is also utilized in material science for studying polymerization processes and the stability of materials under radical conditions.

Case Study: Polymer Stability Analysis

A study investigated the stability of polymer materials exposed to radical initiators. TMPO was used as a spin trap to monitor radical formation during polymerization reactions. The findings indicated that TMPO can provide crucial data on the kinetics of radical reactions in various polymer systems .

Environmental Monitoring

The compound is employed in environmental studies to monitor oxidative processes occurring in natural waters and soils.

Case Study: Water Quality Assessment

In environmental chemistry, TMPO was applied to assess oxidative processes in aquatic systems. By trapping radicals generated from pollutants, researchers could evaluate the impact of contaminants on water quality and ecosystem health .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Spin Trapping | Radical detection during oxidation reactions | Confirmed presence of radical ions via EPR analysis |

| Biological Research | Measurement of oxidative stress | Quantified radical formation under antioxidant treatment |

| Pharmaceutical Research | Evaluating anti-diabetic drug efficacy | Assessed oxidative damage reduction in diabetic models |

| Material Science | Studying polymer stability under radical conditions | Provided insights into reaction kinetics |

| Environmental Monitoring | Monitoring oxidative processes in natural waters | Evaluated pollutant impact on aquatic ecosystems |

Mécanisme D'action

3,3,5,5-Tetramethyl-1-pyrroline N-oxide exerts its effects by trapping free radicals through a spin trapping mechanism. The compound reacts with free radicals to form stable adducts, which can then be detected and analyzed using ESR spectroscopy. This mechanism allows researchers to study the presence and behavior of free radicals in various systems .

Comparaison Avec Des Composés Similaires

- 5,5-Dimethyl-1-pyrroline N-oxide

- 2,2,6,6-Tetramethylpiperidine

- N-tert-Butyl-α-phenylnitrone

Comparison: 3,3,5,5-Tetramethyl-1-pyrroline N-oxide is unique due to its specific structure, which provides high stability and efficiency in trapping free radicals. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it a preferred choice in ESR studies .

Activité Biologique

3,3,5,5-Tetramethyl-1-pyrroline N-oxide (TMPO) is a stable organic compound known for its significant biological activity, particularly in the context of oxidative stress and free radical trapping. This article explores its biological mechanisms, applications in research, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 141.21 g/mol

- Appearance : White to light yellow crystalline chunks

- Melting Point : 58 to 61 °C

- Boiling Point : 73 °C at 1 mm Hg

TMPO features a pyrroline ring with four methyl groups, contributing to its stability and unique reactivity towards free radicals.

TMPO primarily functions as a spin trap , effectively capturing various free radicals such as hydroxyl radicals (·OH), superoxide radicals (O), and alkoxyl radicals (R-O·). The mechanism involves the formation of an N-oxyl radical upon reaction with these radicals, which can be detected using Electron Spin Resonance (ESR) spectroscopy. The general reaction can be summarized as follows:

This stability allows researchers to study radical processes in biological systems and assess oxidative damage in cells.

Oxidative Stress Research

TMPO has shown protective effects against oxidative stress-related diseases by mitigating cellular damage caused by free radicals. It is widely used in studies investigating the mechanisms of oxidative damage in various biological contexts:

- Cellular Studies : TMPO has been utilized to evaluate oxidative stress in human lymphoma U937 cells. Studies indicate that it effectively traps reactive oxygen species generated during cellular processes, providing insights into oxidative stress management .

- Radical Detection : In experiments involving Ar-CAP-induced pyrolysis, TMPO was employed to identify and quantify free radicals in aqueous solutions. The results demonstrated significant radical formation compared to other methods like X-irradiation .

Comparative Analysis with Other Spin Traps

The effectiveness of TMPO as a spin trap can be compared with other similar compounds. Below is a summary table highlighting key differences:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| TMPO | Pyrroline | Highly stable; effective at trapping a wide range of radicals. |

| DMPO | Pyrroline | Less sterically hindered; widely used but less stable than TMPO. |

| PBN | Nitrone | Effective for specific radical types but exhibits different reactivity profiles compared to TMPO. |

Case Studies

-

Intracellular Radical Detection :

A study utilized TMPO in conjunction with flow cytometry to analyze intracellular oxidative stress levels in U937 cells exposed to various stimuli. The results indicated that TMPO effectively captured ·OH radicals, allowing for quantification of oxidative stress levels . -

DNA Damage Assessment :

Research involving potassium chlorate (KClO) demonstrated that TMPO could trap radicals generated during reactions that led to DNA strand breakage. The study highlighted the role of TMPO in protecting against oxidative DNA damage . -

Radical Trapping in Mitochondria :

Investigations into mitochondrial electron transport revealed that TMPO could trap carbon-centered radicals produced during metabolic processes, emphasizing its utility in studying mitochondrial dysfunctions related to oxidative stress .

Propriétés

IUPAC Name |

2,2,4,4-tetramethyl-1-oxido-3H-pyrrol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)5-8(3,4)9(10)6-7/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQARRULARNYQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC([N+](=C1)[O-])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143871 | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10135-38-3 | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010135383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10135-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.